3-Heptanethiol

Description

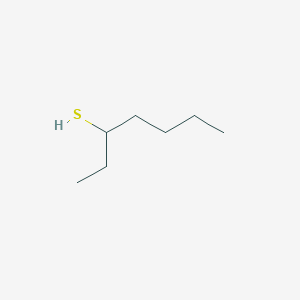

Structure

2D Structure

3D Structure

Properties

CAS No. |

1639-07-2 |

|---|---|

Molecular Formula |

C7H16S |

Molecular Weight |

132.27 g/mol |

IUPAC Name |

heptane-3-thiol |

InChI |

InChI=1S/C7H16S/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

CTLFTVHSIFCSNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)S |

Origin of Product |

United States |

Foundational & Exploratory

3-Heptanethiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 3-Heptanethiol. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and homologous thiols is included for comparative purposes and to infer potential characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

This compound, an alkyl thiol, possesses a seven-carbon chain with a thiol group located at the third carbon position. Its chemical and physical characteristics are influenced by both the alkyl chain and the sulfhydryl functional group.

General Information

| Property | Value | Source |

| IUPAC Name | Heptane-3-thiol | [1] |

| Synonyms | 3-Mercaptoheptane | [2] |

| CAS Number | 1639-07-2 | [1] |

| Molecular Formula | C₇H₁₆S | [1][3] |

| Molecular Weight | 132.27 g/mol | [1][3] |

Physical Properties

| Property | This compound (Computed/Estimated) | 1-Heptanethiol (Experimental) | 2-Heptanethiol (Experimental) |

| Boiling Point | No Data Available | 173-175 °C | No Data Available |

| Melting Point | No Data Available | -43 °C | No Data Available |

| Density | No Data Available | 0.844 g/cm³ at 20 °C | 0.839-0.844 g/cm³ |

| Refractive Index | No Data Available | No Data Available | 1.442-1.445 at 25 °C |

| Solubility | Insoluble in water (predicted) | 0.009 g/L in water | Slightly soluble in water, Soluble in ethanol |

| Vapor Pressure | No Data Available | 1.5 hPa at 25 °C | No Data Available |

| Kovats Retention Index | 1153.2 - 1157.6 (Standard polar)[1] | No Data Available | No Data Available |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of related thiol compounds and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the thiol group (C3), as well as signals for the methyl and methylene (B1212753) groups of the heptyl chain. The proton of the thiol group (-SH) typically appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with the carbon attached to the sulfur atom (C3) showing a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (132.27 g/mol ). Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic, though often weak, S-H stretching vibration band around 2550-2600 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain would also be prominent.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the literature. The following proposed methodologies are based on general organic chemistry principles and adaptations from the synthesis of related thiols.

Proposed Synthesis of this compound from 3-Heptanol (B47328)

This proposed synthesis is adapted from a known method for the preparation of 2-heptanethiol.[5][6] It involves the conversion of the hydroxyl group of 3-heptanol into a good leaving group, followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction.

Step 1: Tosylation of 3-Heptanol

-

Dissolve 3-heptanol in pyridine (B92270) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Add toluene (B28343) to the reaction mixture and filter.

-

Wash the filtrate with an aqueous HCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-heptyl tosylate.

Step 2: Thioacetylation of 3-Heptyl Tosylate

-

In a flask equipped with a reflux condenser, stir the 3-heptyl tosylate with potassium thioacetate (B1230152) in dimethylformamide.

-

Heat the mixture at 80 °C for several hours.

-

After cooling, dilute the reaction mixture with brine and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-acetylthioheptane by distillation.

Step 3: Reduction to this compound

-

Dissolve the 3-acetylthioheptane in dry diethyl ether.

-

Slowly add this solution to a stirred suspension of lithium aluminum hydride in dry diethyl ether at a low temperature (e.g., -10 °C to 5 °C) under an inert atmosphere.

-

After the addition is complete, continue stirring for a short period at room temperature.

-

Carefully quench the reaction with water and/or a dilute acid.

-

Extract the product with diethyl ether, wash the organic layer, dry it, and purify the this compound by distillation.

Figure 1. Proposed synthetic pathway for this compound from 3-Heptanol.

Biological Activity and Potential in Drug Development

There is currently no specific information available in the scientific literature regarding the biological activity, pharmacological effects, or potential applications of this compound in drug development. However, the thiol functional group is a key feature in a number of therapeutic agents and plays a crucial role in various biological processes.[7][8][9]

General Roles of Thiols in Biological Systems and Drug Design

The thiol group (-SH) is a versatile functional group that can participate in several biologically relevant interactions:[7][8][10][11]

-

Antioxidant and Radical Scavenging: Thiols can act as antioxidants by donating a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage.[10][11]

-

Metal Chelation: The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, a property utilized in chelation therapy for metal poisoning.[7][8]

-

Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of enzymes, particularly metalloenzymes, leading to their inhibition. This is a strategy used in the design of some drugs.[12]

-

Disulfide Bond Formation: In proteins, the oxidation of two thiol groups from cysteine residues forms a disulfide bond, which is crucial for protein structure and function.[13][14]

Given these properties, it is plausible that this compound could exhibit some biological activity. However, without experimental data, any potential therapeutic application remains speculative. Further research is required to investigate the pharmacology and toxicology of this compound.

Figure 2. Potential biological roles of the thiol functional group.

Safety and Handling

Alkyl thiols are known for their strong and often unpleasant odors.[14] They are generally flammable and should be handled in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the available chemical and physical data for this compound. While there is a notable lack of specific experimental data for this compound, information from related molecules provides a basis for understanding its likely properties. The provided synthetic protocol is a proposed route that requires experimental validation. The biological activity of this compound is currently unexplored, but the known roles of the thiol functional group in biological systems suggest that it could be a subject of interest for future research in medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C7H16S | CID 22413524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexanethiol | C6H14S | CID 102661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell peppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imreblank.ch [imreblank.ch]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thiol - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 3-Heptanethiol for Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 3-heptanethiol, a valuable organosulfur compound utilized in various research and development applications. Herein, we detail two primary synthetic methodologies, complete with experimental protocols, quantitative data, and visual workflow diagrams to facilitate reproducible and efficient laboratory preparation.

Introduction

This compound is a secondary alkanethiol with the chemical formula C₇H₁₆S. Its sulfhydryl (-SH) group imparts characteristic nucleophilicity and reactivity, making it a useful intermediate in organic synthesis and a key component in the study of self-assembled monolayers, and as a flavor and fragrance agent. This document outlines two robust and accessible synthetic routes for its preparation in a laboratory setting: the nucleophilic substitution of 3-bromoheptane (B146003) with a sulfur nucleophile and the reaction of a Grignard reagent with elemental sulfur.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | heptane-3-thiol | [1] |

| Molecular Formula | C₇H₁₆S | [1] |

| Molecular Weight | 132.27 g/mol | [1] |

| CAS Number | 1639-07-2 | [1] |

| Boiling Point | 155-157 °C (estimated) | |

| Density | 0.843 g/mL (estimated) | |

| Appearance | Colorless liquid with a strong, unpleasant odor |

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound are detailed below. Each method offers distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.

Method 1: Nucleophilic Substitution of 3-Bromoheptane

This method involves the conversion of a secondary alkyl halide, 3-bromoheptane, to the corresponding thiol via a nucleophilic substitution reaction. Two common sulfur nucleophiles for this transformation are sodium hydrosulfide (B80085) and thiourea (B124793) followed by hydrolysis.

3-Bromoheptane can be synthesized from the corresponding alcohol, 3-heptanol (B47328), using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of 3-Bromoheptane from 3-Heptanol

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-heptanol (1.0 eq).

-

Cool the flask in an ice bath (0 °C).

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with vigorous stirring. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it over ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to afford crude 3-bromoheptane.

-

Purify the crude product by distillation to obtain pure 3-bromoheptane.

Table 2: Quantitative Data for the Synthesis of 3-Bromoheptane

| Parameter | Value | Notes |

| Reactants | ||

| 3-Heptanol | 1.0 eq | |

| Phosphorus Tribromide | 0.4 eq | |

| Reaction Conditions | ||

| Reaction Temperature | 0 °C to reflux | |

| Reaction Time | 2-3 hours | |

| Work-up | ||

| Extraction Solvent | Diethyl ether | |

| Yield | ||

| Expected Yield | 70-80% | Based on similar preparations of secondary bromides. |

Route A: Using Sodium Hydrosulfide

This is a direct approach but can be prone to the formation of the dialkyl sulfide (B99878) byproduct.

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) (1.5 eq) in ethanol.

-

Add 3-bromoheptane (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature and pour it into an equal volume of water.

-

Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile thiol.

-

The crude this compound can be purified by distillation under reduced pressure.

Route B: Using Thiourea

This two-step, one-pot procedure often provides a cleaner product by avoiding the formation of dialkyl sulfides.

Experimental Protocol:

-

In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.

-

Add 3-bromoheptane (1.0 eq) and heat the mixture to reflux for 3-4 hours to form the isothiouronium salt intermediate.

-

Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 eq) in water.

-

Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the salt.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent and purify the crude this compound by distillation.

Table 3: Quantitative Data for the Synthesis of this compound (Method 1)

| Parameter | Route A (NaSH) | Route B (Thiourea) | Notes |

| Reactants | |||

| 3-Bromoheptane | 1.0 eq | 1.0 eq | |

| Sodium Hydrosulfide | 1.5 eq | - | |

| Thiourea | - | 1.1 eq | |

| Sodium Hydroxide | - | 2.5 eq | For hydrolysis step. |

| Reaction Conditions | |||

| Solvent | Ethanol | Ethanol | |

| Reaction Temperature | Reflux | Reflux | |

| Reaction Time | 4-6 hours | 5-7 hours (total) | |

| Yield | |||

| Expected Yield | 50-70% | 60-80% | Yields are estimates based on similar reactions. |

Method 2: Grignard Reagent Pathway

This method involves the formation of a Grignard reagent from 3-bromoheptane, which then reacts with elemental sulfur to form a magnesium thiolate. Subsequent hydrolysis yields the desired thiol. This method is particularly useful when the corresponding alkyl halide is readily available.

Experimental Protocol:

-

Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.

-

Place magnesium turnings (1.2 eq) in the flask.

-

In the dropping funnel, prepare a solution of 3-bromoheptane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Add a small portion of the 3-bromoheptane solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has initiated (indicated by bubbling and a gentle exotherm), add the remaining 3-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Experimental Protocol:

-

In a separate flame-dried flask under an inert atmosphere, suspend elemental sulfur (1.1 eq) in anhydrous diethyl ether.

-

Cool the sulfur suspension to 0 °C in an ice bath.

-

Slowly add the freshly prepared 3-heptylmagnesium bromide solution to the cooled sulfur suspension via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent by rotary evaporation and purify the crude this compound by distillation under reduced pressure.

Table 4: Quantitative Data for the Synthesis of this compound (Method 2)

| Parameter | Value | Notes |

| Reactants | ||

| 3-Bromoheptane | 1.0 eq | |

| Magnesium Turnings | 1.2 eq | |

| Elemental Sulfur | 1.1 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 2-4 hours | |

| Work-up | ||

| Quenching Solution | Dilute HCl | |

| Yield | ||

| Expected Yield | 60-75% | Based on similar Grignard reactions with sulfur. |

Purification and Characterization

Purification of this compound is typically achieved by distillation under reduced pressure due to its relatively high boiling point and to minimize decomposition.

Characterization Data (Predicted)

Due to the limited availability of published spectroscopic data for this compound, the following are predicted values based on the structure and data for similar compounds.

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ ~2.5-2.7 (m, 1H, -CH-SH), δ ~1.3-1.6 (m, 8H, -CH₂-), δ ~0.9 (t, 6H, -CH₃) |

| ¹³C NMR | δ ~45-50 (-CH-SH), δ ~30-40 (-CH₂-), δ ~14 (-CH₃) |

| IR (Infrared) | ~2550 cm⁻¹ (S-H stretch, weak), ~2850-2960 cm⁻¹ (C-H stretch) |

| Mass Spec (MS) | M⁺ at m/z = 132 |

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathway for Method 1.

Caption: Synthetic pathway for Method 2.

Caption: General experimental workflow.

Safety Considerations

-

Thiols: this compound has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: Phosphorus tribromide is corrosive and reacts violently with water. Grignard reagents are highly reactive and pyrophoric. Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby when using these solvents.

Conclusion

The synthesis of this compound can be successfully achieved in a laboratory setting using either nucleophilic substitution of 3-bromoheptane or a Grignard-based approach. The choice of method will depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data provided in this guide serve as a comprehensive resource for researchers to produce this valuable compound for their scientific endeavors.

References

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 3-Heptanethiol in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are a class of molecules that, even at trace concentrations, can significantly impact the aroma profile of various food products, contributing both desirable and undesirable notes. Among these, 3-heptanethiol (C₇H₁₆S) is a thiol that, while less studied than other VSCs, is of interest to flavor chemists and food scientists. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in food products. Due to the limited specific data available for this particular compound, this guide also draws upon established methodologies and plausible formation pathways for structurally related thiols to provide a robust framework for researchers.

Natural Occurrence of Heptanethiols in Food Products

Direct quantitative data on the natural occurrence of this compound in food products is notably scarce in publicly available scientific literature. However, research on related isomers, such as 2-heptanethiol, provides evidence for the presence of C7 thiols in certain foods. It is plausible that this compound may be present in foods where other C7 volatile compounds or various thiols have been identified, such as bell peppers, tropical fruits, and fermented beverages like beer and coffee.

The table below summarizes the available information on the occurrence of heptanethiol isomers in food. It is important to note the lack of quantitative data for the 3-isomer.

| Food Product | Heptanethiol Isomer | Concentration | Analytical Method | Reference |

| Red Bell Pepper | 2-Heptanethiol | Identified, not quantified | GC-MS | [1] |

| Green Bell Pepper | 2-Heptanethiol | Identified, not quantified | GC-MS | [1] |

Plausible Formation Pathway of this compound

The formation of volatile sulfur compounds in food is often linked to the degradation of larger precursor molecules, such as sulfur-containing amino acids (e.g., cysteine and methionine) and lipids, during processes like heating, fermentation, or enzymatic action. For C7 compounds, a likely pathway involves the oxidative degradation of unsaturated fatty acids, such as linoleic and linolenic acids. The resulting hydroperoxides can then be cleaved to form various volatile aldehydes and ketones, which can subsequently react with hydrogen sulfide (B99878) (H₂S) or other sulfur donors to form thiols.

Below is a diagram illustrating a generalized pathway for the formation of C7 thiols from lipid peroxidation.

Experimental Protocol: Quantification of this compound in a Beverage Matrix

The following is a synthesized experimental protocol for the quantitative analysis of this compound in a beverage matrix (e.g., beer or fruit juice), based on common methodologies for volatile thiol analysis. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and a Stable Isotope Dilution Assay (SIDA) for accurate quantification.

Materials and Reagents

-

Sample: Beverage to be analyzed (degassed if carbonated).

-

Standards: this compound (analytical grade), deuterated this compound (e.g., this compound-d₆) as an internal standard.

-

Reagents: Sodium chloride (NaCl), ethylenediaminetetraacetic acid (EDTA), deionized water, methanol.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Sample Preparation

-

If the beverage is carbonated, degas it by sonication for 15 minutes.

-

In a 20 mL headspace vial, combine 5 mL of the beverage sample with 1.5 g of NaCl and 50 mg of EDTA.

-

Spike the sample with a known concentration of the deuterated internal standard (e.g., 50 ng/L of this compound-d₆).

-

Immediately seal the vial.

HS-SPME Extraction

-

Place the vial in a temperature-controlled autosampler tray or water bath set to 40°C.

-

Equilibrate the sample for 10 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.

-

After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-Sulphur (60 m x 0.32 mm x 4.2 µm) or equivalent column suitable for sulfur compound analysis.

-

Inlet: Splitless mode, 250°C. Desorption time: 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both native and deuterated this compound.

-

Quantification

-

Prepare a calibration curve using standard solutions of this compound at various concentrations, each spiked with the same concentration of the internal standard.

-

Analyze the calibration standards using the same HS-SPME-GC-MS method.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration point and for the unknown sample.

-

Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

The following diagram outlines the experimental workflow for the analysis of this compound.

Conclusion

While the direct evidence for the natural occurrence and concentration of this compound in food products is currently limited, the established presence of its isomers and the well-understood formation pathways for volatile sulfur compounds suggest its potential role as a trace aroma contributor in various foods. The analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and quantity of this compound. Further research is warranted to elucidate the specific precursors and enzymatic pathways leading to its formation and to quantitatively map its distribution across different food matrices. Such studies will be invaluable for a more complete understanding of food aroma profiles and for the development of novel flavor formulations.

References

Spectroscopic Analysis of 3-Heptanethiol: A Technical Guide

Introduction

3-Heptanethiol (C₇H₁₆S) is a thiol compound with a seven-carbon chain and a thiol group attached to the third carbon. As a key intermediate and building block in various chemical syntheses, a thorough understanding of its structural and spectroscopic properties is crucial for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data tables are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring sulfur atom and the alkyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-3 (CH-SH) | 2.6 - 2.8 | Multiplet | 1H |

| H-1 (CH₃) | 0.9 - 1.0 | Triplet | 3H |

| H-7 (CH₃) | 0.9 - 1.0 | Triplet | 3H |

| H-2, H-4 (CH₂) | 1.4 - 1.6 | Multiplet | 4H |

| H-5, H-6 (CH₂) | 1.2 - 1.4 | Multiplet | 4H |

| SH | 1.3 - 1.7 | Triplet | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The carbon atom attached to the sulfur (C-3) is expected to be the most downfield-shifted among the aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 45 - 55 |

| C-2, C-4 | 30 - 40 |

| C-5 | 25 - 35 |

| C-6 | 20 - 30 |

| C-1, C-7 | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-H Bend (alkane) | 1370 - 1470 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of C-C and C-S bonds.

| m/z | Predicted Fragment Ion | Notes |

| 132 | [C₇H₁₆S]⁺• | Molecular Ion (M⁺•) |

| 103 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 99 | [M - SH]⁺ | Loss of the thiol group |

| 75 | [C₃H₇S]⁺ | Cleavage at the C3-C4 bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : For a standard ¹H NMR spectrum, accurately weigh 5-20 mg of this compound.[1][2] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[1]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.[1][3] The solvent should fully dissolve the compound and not have signals that overlap with the regions of interest.[1]

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.[1] To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.[2][4] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high-resolution spectra.[1]

-

Acquisition : Set the appropriate acquisition parameters, including the number of scans and spectral width, and initiate data collection.[1]

-

Processing : The raw data is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[1]

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid) : As this compound is a liquid, it can be analyzed directly as a thin film.[5] Place a single drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Creating the Film : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the two plates.[5][6]

-

Sample Holder : Mount the sandwiched salt plates in the spectrometer's sample holder.[6][7]

-

Acquisition : Place the sample holder in the path of the IR beam and acquire the spectrum.[5] A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[5]

Mass Spectrometry (Electron Ionization) Sample and Data Acquisition

-

Introduction of the Sample : For a volatile liquid like this compound, the sample is introduced into the ion source of the mass spectrometer, where it is vaporized under a high vacuum.[8]

-

Ionization : In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9][10] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8][9]

-

Fragmentation : The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments and neutral radicals.[8]

-

Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).[8]

-

Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[8]

-

Data Representation : The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic liquid.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. sites.bu.edu [sites.bu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. ursinus.edu [ursinus.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Olfactory Properties and Odor Threshold of 3-Heptanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties of 3-Heptanethiol. Due to a notable lack of specific quantitative sensory data for this compound in publicly available literature, this document focuses on the established olfactory characteristics of structurally related thiols, detailed experimental protocols for odor analysis, and the fundamental biochemical pathways of olfaction. This approach provides a robust framework for researchers seeking to investigate the sensory profile of this compound.

Olfactory Properties of Aliphatic Thiols

Thiols, also known as mercaptans, are organosulfur compounds recognized for their potent and often unpleasant odors at very low concentrations. The odor characteristics of thiols can vary significantly with their molecular structure, including the length of the carbon chain and the position of the sulfhydryl (-SH) group.

For instance, 2-heptanethiol (B1201368) is described as having a pungent, sulfurous, sweaty, skunky, onion, and vegetable-like odor. In contrast, derivatives such as (S1)-methoxy-3-heptanethiol are associated with more complex aromas including sulfurous, green, fruity, and tropical notes. This suggests that the position of the thiol group and the presence of other functional groups can significantly modulate the perceived scent.

Odor Thresholds of C7 Thiols

The odor threshold is a critical quantitative measure of a compound's odor potency, defined as the minimum concentration detectable by the human sense of smell. Thiols are notorious for their extremely low odor thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.

A thorough review of scientific literature and databases reveals no specifically reported odor threshold for this compound. However, data for structurally similar C7 thiols can serve as a valuable proxy for estimating its potency. It is a known trend that for shorter-chain alkanethiols, the odor thresholds are significantly lower than their corresponding alcohols, often by several orders of magnitude.

Data Presentation: Odor Thresholds of Structurally Related C7 Thiols

The following table summarizes the available odor threshold data for isomers of heptanethiol. The absence of comprehensive data underscores a significant research gap.

| Compound | Isomer | Odor Threshold in Water (ng/L) | Odor Description |

| 1-Heptanethiol | Primary | 30 | Strong, disagreeable, alliaceous |

| 2-Heptanethiol | Secondary | Data not available | Pungent, sulfurous, sweaty, skunky, onion, vegetable |

Note: The presented data is compiled from various sources and should be considered as indicative. Experimental conditions can significantly influence odor threshold values.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds for potent, volatile compounds like this compound requires highly specialized and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is the most common and powerful method employed for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[1][2] A sample containing the volatile compounds is injected into the GC, where individual components are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion directed to a conventional detector (e.g., a mass spectrometer for chemical identification) and the other to a heated sniffing port where a trained sensory panelist evaluates the odor.

Several GC-O techniques can be employed to determine odor thresholds:

-

Aroma Extract Dilution Analysis (AEDA): This is a widely used method to determine the "Flavor Dilution (FD)" factor of an odorant. An aroma extract is sequentially diluted and analyzed by GC-O until no odor is perceived at the sniffing port. The highest dilution at which an odor is still detectable corresponds to its FD factor, which is proportional to its odor activity.

-

CharmAnalysis™: Similar to AEDA, this method involves the analysis of a dilution series of the sample. The duration of each perceived odor is recorded, and the data is used to generate a "charm" value, which is a measure of odor potency.

-

Detection Frequency Method: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This frequency is then plotted against the retention time to create an olfactogram.

Sensory Panel Selection and Training

The reliability of olfactometry data is critically dependent on the selection and training of the sensory panel. Panelists are screened for their olfactory acuity, ability to describe odors, and lack of specific anosmias. Training involves familiarization with a wide range of standard odor compounds to develop a consistent and descriptive vocabulary. For thiol analysis, specific training on sulfur-containing odorants is essential.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

The generic signaling pathway is as follows:

-

Binding: An odorant molecule binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).

-

G-protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

Mandatory Visualizations

Experimental Workflow: Gas Chromatography-Olfactometry (GC-O)

Caption: A typical workflow for the analysis of volatile thiols using Gas Chromatography-Olfactometry (GC-O).

Signaling Pathway: Olfactory Transduction Cascade

Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling cascade in olfaction.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Heptanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanethiol (C₇H₁₆S) is a sulfur-containing organic compound belonging to the thiol family. Thiols are characterized by the presence of a sulfhydryl (-SH) group, which imparts distinct chemical reactivity and physical properties. A comprehensive understanding of the thermochemical data of this compound is crucial for various applications, including reaction calorimetry, process design, safety analysis, and computational modeling in fields such as materials science and drug development. Due to a scarcity of direct experimental data for this compound, this guide provides estimated thermochemical values derived from established predictive methods, alongside detailed descriptions of the experimental protocols used for determining such properties for related compounds.

Estimated Thermochemical Data for this compound

The following table summarizes the estimated thermochemical properties of this compound at standard conditions (298.15 K and 1 atm). These values have been derived using group contribution methods, such as the Joback and Benson methods, which are widely recognized for their predictive accuracy in the absence of experimental data.[1][2] These methods calculate thermodynamic properties by summing the contributions of individual functional groups within the molecule.

| Property | Symbol | Estimated Value | Unit |

| Molar Mass | M | 132.27 | g/mol |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | -185.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | -35.2 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 485.1 | J/(mol·K) |

| Molar Heat Capacity (gas, cp) | Cp(g) | 215.3 | J/(mol·K) |

| Normal Boiling Point | Tb | 425.7 | K |

| Enthalpy of Vaporization (at Tb) | ΔHvap | 40.8 | kJ/mol |

Note: These values are estimations and should be used with an understanding of the inherent limitations of predictive methods. Experimental verification is recommended for critical applications.

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data for organic sulfur compounds requires specialized experimental techniques to handle their volatility and reactivity, particularly the formation of sulfur oxides during combustion.

Rotating-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of sulfur-containing organic compounds is often derived from their enthalpy of combustion, which is precisely measured using a rotating-bomb calorimeter.[3][4][5] This technique is an advancement over static bomb calorimetry and is essential for ensuring that the sulfur is quantitatively oxidized to a uniform state (sulfuric acid), which is crucial for accurate results.[4][5]

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid thiol is encapsulated in a combustible container, such as a gelatin capsule or a polyethylene (B3416737) bag, to prevent volatilization.

-

Bomb Preparation: The sealed sample is placed in a platinum crucible within a stainless steel "bomb." A small, known amount of distilled water is added to the bomb to dissolve the combustion products. The bomb is then purged of air and pressurized with a high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited by passing an electric current through a fuse wire.

-

Rotation and Equilibration: Immediately after ignition, the entire bomb is rotated to ensure that the gaseous combustion products, including sulfur dioxide, are completely dissolved in the water to form a homogeneous sulfuric acid solution. This rotation is critical for achieving a well-defined final thermodynamic state.[4][5]

-

Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Knudsen Effusion Method for Enthalpy of Vaporization

The enthalpy of vaporization, a measure of the energy required to transform a liquid into a gas, can be determined from vapor pressure measurements at different temperatures. For compounds with low volatility, the Knudsen effusion method is a suitable technique.[6][7][8][9]

Methodology:

-

Sample Placement: A small amount of the liquid sample is placed in a thermostated "Knudsen cell," which is an isothermal container with a very small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion: At a given temperature, molecules from the vapor in equilibrium with the liquid effuse through the orifice into the vacuum. The rate of mass loss of the sample is directly proportional to the vapor pressure.

-

Mass Loss Measurement: The rate of mass loss is measured with a sensitive microbalance.

-

Temperature Variation: The experiment is repeated at several different temperatures.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the enthalpy of combustion of a thiol using rotating-bomb calorimetry.

Conclusion

This technical guide provides estimated thermochemical data for this compound, which is essential for researchers and professionals in various scientific disciplines. While direct experimental data is currently unavailable, the provided estimations, based on reliable predictive methods, offer valuable insights for modeling and process design. The detailed descriptions of the state-of-the-art experimental protocols for determining the enthalpy of combustion and vaporization of thiols highlight the rigorous methodologies required for obtaining accurate thermochemical data for these compounds. The visualized workflow for rotating-bomb calorimetry further clarifies the critical steps involved in this experimental procedure. For applications demanding high precision, experimental determination of these properties for this compound is strongly recommended.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. Enthalpies of combustion and formation of the 1-alkanethiols. The methylene increment to the enthalpy of formation. [Hexane-, heptane-, and decanethiol] (Journal Article) | OSTI.GOV [osti.gov]

- 4. Rotating combustion bomb for precision calorimetry. Heats of combustion of some sulfur-containing compounds (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Knudsen cell - Wikipedia [en.wikipedia.org]

- 9. pragolab.cz [pragolab.cz]

Solubility of 3-Heptanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanethiol (C₇H₠₆S) is a thiol compound with applications in various fields, including organic synthesis and as a flavoring agent. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a representative solubility profile based on the general principles of "like dissolves like" and the known properties of similar alkanethiols. The provided data should be considered illustrative and highlights the expected solubility trends. Experimental determination is recommended for precise applications.

Core Principles of Thiol Solubility

Thiols, or mercaptans, are sulfur analogs of alcohols. Their solubility is governed by the interplay of their alkyl chain and the polar sulfhydryl (-SH) group. Key factors influencing the solubility of this compound include:

-

Polarity of the Solvent: As a molecule with a significant nonpolar alkyl chain (a heptyl group), this compound is expected to be more soluble in nonpolar or weakly polar organic solvents.

-

Hydrogen Bonding: The sulfhydryl group can participate in weak hydrogen bonding, which is less significant than the hydrogen bonding in alcohols. This results in lower solubility in highly polar, protic solvents like water compared to its alcohol analog, 3-heptanol.

-

Van der Waals Forces: The heptyl chain contributes to London dispersion forces, favoring solubility in solvents with similar characteristics.

Quantitative Solubility Data

The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C).

| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Hexane | Nonpolar, Aliphatic | Very High / Miscible | > 50 |

| Toluene | Nonpolar, Aromatic | Very High / Miscible | > 50 |

| Diethyl Ether | Weakly Polar, Ethereal | Very High / Miscible | > 50 |

| Chloroform | Weakly Polar, Halogenated | Very High / Miscible | > 50 |

| Acetone | Polar, Aprotic | High | 30 - 50 |

| Ethanol | Polar, Protic | Moderate to High | 10 - 30 |

| Methanol | Polar, Protic | Moderate | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Moderate | 5 - 15 |

| Water | Polar, Protic | Very Low | < 0.1 |

Note: The quantitative solubility values are estimations based on the general solubility of alkanethiols and should be experimentally verified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method (Isothermal Equilibrium)

This classic method involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed flasks

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved thiol is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess thiol to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any undissolved droplets.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass.

-

Calculate the solubility in g/100 mL or other desired units.

Spectroscopic Method (UV-Vis) using Ellman's Reagent

For more dilute solutions or when a faster, high-throughput method is desired, a spectroscopic assay can be employed. This method involves derivatizing the thiol with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and measuring the absorbance.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

DTNB (Ellman's Reagent)

-

Buffer solution (e.g., Tris-HCl, pH 8.0, compatible with the organic solvent if possible, or a suitable non-aqueous base)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Standard Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen organic solvent.

-

Create a series of dilutions from the stock solution to cover the expected concentration range of the saturated solution.

-

To a known volume of each standard, add the DTNB solution and buffer. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance for TNB²⁻ (typically around 412 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Prepare and Measure the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Steps 1-4).

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with the organic solvent to a concentration that falls within the range of the standard curve.

-

React the diluted sample with DTNB and buffer under the same conditions as the standards.

-

Measure the absorbance of the sample.

-

-

Calculate Solubility:

-

Using the equation from the standard curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a solubility experiment and a key reaction pathway.

Caption: Workflow for determining the solubility of this compound.

Caption: Reaction pathway for the spectroscopic quantification of thiols.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents is scarce, a strong predictive understanding can be derived from its chemical structure. It is anticipated to be highly soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. The choice between gravimetric and spectroscopic methods will depend on the required accuracy, concentration range, and available equipment.

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of 3-Heptanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 3-Heptanethiol

This compound (C₇H₁₆S) is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the thiol group (C3). This chirality arises because the C3 atom is bonded to four different substituents: a hydrogen atom, a thiol group (-SH), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Heptanethiol and (S)-3-Heptanethiol.

Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment. However, they exhibit different interactions with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. Furthermore, enantiomers can have distinct biological activities due to the chiral nature of biological systems like enzymes and receptors. This differentiation is of paramount importance in the fields of pharmacology and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of Racemic this compound and 3-Heptanol (B47328)

| Property | Racemic this compound | Racemic 3-Heptanol |

| Molecular Formula | C₇H₁₆S | C₇H₁₆O |

| Molecular Weight | 132.27 g/mol [2] | 116.20 g/mol |

| CAS Number | 1639-07-2[2] | 589-82-2 |

| Boiling Point | Not available | 156 °C[3] |

| Density | Not available | 0.821 g/mL at 20 °C[3] |

| Refractive Index | Not available | 1.422 at 20 °C[3] |

| Specific Rotation ([α]D) | 0° (racemic mixture) | 0° (racemic mixture) |

Note: Specific rotation for the pure enantiomers of this compound is not documented in the searched literature. Enantiomers will have specific rotations of equal magnitude but opposite sign.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Stereoselective Synthesis from Chiral 3-Heptanol

A common and effective method for synthesizing chiral thiols is through the conversion of the corresponding chiral alcohol.[4] This process typically involves a two-step reaction sequence: activation of the alcohol's hydroxyl group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

Experimental Protocol: General Procedure for the Synthesis of (R)- or (S)-3-Heptanethiol from the Corresponding 3-Heptanol Enantiomer

Step 1: Tosylation of Chiral 3-Heptanol

This procedure is a generalized method for the activation of an alcohol by converting it into a tosylate, which is an excellent leaving group.

-

Materials:

-

(R)- or (S)-3-Heptanol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

-

Pyridine (B92270) or triethylamine (B128534) (1.5-2.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

-

-

Procedure: a. Dissolve the chiral 3-heptanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Slowly add pyridine or triethylamine (1.5-2.0 eq.) to the stirred solution. d. Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C. e. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of cold water. g. Separate the organic layer and wash it sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-heptyl tosylate. Further purification can be achieved by column chromatography if necessary.

Step 2: Conversion of 3-Heptyl Tosylate to this compound

This step involves an Sₙ2 reaction where the tosylate group is displaced by a sulfur nucleophile.

-

Materials:

-

(R)- or (S)-3-Heptyl tosylate (1.0 eq.)

-

Sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis (1.5-2.0 eq.)

-

Dimethylformamide (DMF) or ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

-

Procedure (using NaSH): a. Dissolve the 3-heptyl tosylate (1.0 eq.) in DMF in a round-bottom flask under a nitrogen atmosphere. b. Add NaSH (1.5-2.0 eq.) to the solution. c. Heat the reaction mixture to 50-70 °C and stir for several hours, monitoring by TLC or GC. d. After the reaction is complete, cool the mixture to room temperature and pour it into water. e. Extract the aqueous mixture with diethyl ether or ethyl acetate. f. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. g. Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by distillation.

Resolution of Racemic this compound

An alternative to stereoselective synthesis is the resolution of a racemic mixture. This classical method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography.

Experimental Protocol: General Procedure for the Resolution of Racemic this compound

-

Materials:

-

Racemic this compound

-

Enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid or amine)

-

Appropriate solvents for reaction and crystallization

-

Acid and base for cleavage of diastereomers

-

-

Procedure: a. Formation of Diastereomers: React the racemic this compound with an equimolar amount of a single enantiomer of a chiral resolving agent in a suitable solvent. The choice of resolving agent will depend on the functional groups available for salt or covalent bond formation. b. Separation of Diastereomers: Separate the resulting mixture of diastereomers. If the diastereomers are crystalline solids with different solubilities, fractional crystallization is a common method. The diastereomeric mixture is dissolved in a hot solvent and allowed to cool slowly, causing the less soluble diastereomer to crystallize out first. c. Cleavage of Diastereomers: After separating the diastereomers, each is treated with an appropriate reagent to cleave the bond to the resolving agent, regenerating the individual enantiomers of this compound. For example, if a diastereomeric salt was formed, treatment with an acid or base will liberate the free thiol. d. Purification: The separated enantiomers are then purified, typically by extraction and distillation.

Analysis of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound can be determined using chiral chromatography techniques, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus allowing for their separation and quantification.

Experimental Protocol: General Procedure for Chiral GC Analysis of this compound

-

Instrumentation and Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary GC column (e.g., a cyclodextrin-based stationary phase).

-

High-purity carrier gas (e.g., helium or hydrogen).

-

Sample of this compound dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Reference standards of racemic this compound, if available.

-

-

Procedure: a. Method Development: Optimize the GC method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings, to achieve baseline separation of the two enantiomers. This is typically done by injecting a standard of the racemic mixture. b. Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. c. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. d. Data Acquisition: Record the chromatogram, which should show two separate peaks corresponding to the (R)- and (S)-enantiomers if both are present. e. Quantification: Integrate the areas of the two peaks. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Conclusion

This technical guide provides a comprehensive overview of the chirality and enantiomeric forms of this compound. While specific quantitative data for the individual enantiomers are not widely published, this document outlines the fundamental principles of their stereochemistry, plausible and detailed protocols for their synthesis and resolution, and methods for their analysis. The provided workflows and experimental outlines serve as a valuable resource for researchers and professionals in drug development and related scientific fields, enabling them to approach the synthesis and characterization of these and similar chiral molecules with a solid theoretical and practical foundation.

References

A Technical Guide to High-Purity 3-Heptanethiol for Researchers and Drug Development Professionals

Introduction: 3-Heptanethiol (CAS No. 1639-07-2), a seven-carbon aliphatic thiol, is a versatile reagent in organic synthesis and holds potential as a building block in the development of novel pharmaceutical compounds. Its nucleophilic sulfur atom allows for the formation of thioethers and other sulfur-containing moieties, which are present in a variety of biologically active molecules. This technical guide provides an overview of commercial suppliers for high-purity this compound, its key physicochemical properties, and a detailed experimental protocol for a representative synthetic application.

Commercial Suppliers and Purity

High-purity this compound is a specialized chemical. While several suppliers offer research-grade material, sourcing grades with purities exceeding 99% may require inquiry for custom synthesis. The following table summarizes commercially available options. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Parchem | This compound | 1639-07-2 | Inquiry for specifications | Bulk and research quantities | Specialty chemical supplier.[1] |

| BLD Pharm | Heptane-3-thiol | 1639-07-2 | Inquiry for specifications | Research quantities | For research use only.[2] |

| Custom Synthesis Providers | This compound | 1639-07-2 | >99% achievable | Milligrams to kilograms | Several companies offer custom synthesis services to meet specific purity requirements. |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆S | [3][4] |

| Molecular Weight | 132.27 g/mol | [3] |

| CAS Number | 1639-07-2 | [3] |

| Appearance | Colorless liquid (presumed) | General property of similar thiols |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Soluble in organic solvents | General property of similar thiols |

| Kovats Retention Index | 1153.2 - 1157.6 (standard polar) | [3] |

Experimental Protocols: Synthesis of Alkyl Thioethers

The nucleophilic nature of the thiol group in this compound makes it a valuable reagent for the synthesis of thioethers via nucleophilic substitution reactions with alkyl halides. Thioether linkages are important in various pharmaceutical compounds. The following is a representative protocol for the S-alkylation of a thiol, which can be adapted for this compound.

Reaction: Synthesis of 3-(Propylthio)heptane

This reaction demonstrates a typical Sₙ2 reaction where the thiolate anion, generated from this compound, acts as a nucleophile and displaces a halide from an alkyl halide.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Thiolae: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

To this solution, add a solution of sodium hydroxide (1.05 eq) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 3-heptanethiolate.

-

Nucleophilic Substitution: To the thiolate solution, add 1-bromopropane (1.0 eq) dropwise.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(propylthio)heptane.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Characterization:

The structure and purity of the synthesized 3-(propylthio)heptane should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Gas Chromatography (GC): To assess the purity of the final compound.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical laboratory workflow for the synthesis of an alkyl thioether from this compound.

References

3-Heptanethiol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety data and handling precautions for 3-Heptanethiol (CAS No. 1639-07-2). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. All quantitative data has been summarized in structured tables for ease of reference, and logical workflows for handling and personal protective equipment are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless liquid with a strong odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆S | [2][3] |

| Molecular Weight | 132.27 g/mol | [2][4] |

| CAS Number | 1639-07-2 | [2] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Strong odor | [1] |

| Boiling Point | 351°F (177.2°C) | [1] |

| Freezing Point | -46°F (-43.3°C) | [1] |

| Solubility | Insoluble in water | [1] |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available | |

| Autoignition Temperature | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour. |

| Skin irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[5][6] |

| H336: May cause drowsiness or dizziness. | ||

| Aspiration hazard | Category 1 | H304: May be fatal if swallowed and enters airways. |

| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger

First-Aid Measures

In case of exposure to this compound, immediate medical attention is crucial. The following are first-aid measures to be taken.

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [5][7] |